
Aziridine, 1-(1-adamantyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-(1-adamantyl)-, hydrochloride: is a chemical compound that features an aziridine ring attached to an adamantyl group, with the hydrochloride salt form enhancing its solubility and stability. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, making them valuable intermediates in organic synthesis. The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric and electronic properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Aziridine, 1-(1-adamantyl)-, hydrochloride typically begins with adamantane or its derivatives, such as 1-bromoadamantane.
Key Steps:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to maximize yield and minimize the use of toxic reagents. For example, using environmentally friendly solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Aziridine, 1-(1-adamantyl)-, hydrochloride can undergo nucleophilic substitution reactions due to the strained aziridine ring.
Ring-Opening Reactions: The aziridine ring can be opened under acidic or basic conditions, leading to various functionalized products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide can facilitate ring-opening reactions.
Major Products:
Functionalized Amines: Ring-opening reactions typically yield functionalized amines, which can be further derivatized for various applications.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Aziridine, 1-(1-adamantyl)-, hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antiviral and Antitumor Agents: The compound’s derivatives have shown potential as antiviral and antitumor agents due to their ability to interact with biological macromolecules.
Industry:
Polymer Chemistry: Aziridine derivatives are used in the production of cross-linked polymers and as curing agents for epoxy resins.
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Nucleophiles: The aziridine ring’s high reactivity allows it to interact with nucleophiles in biological systems, potentially modifying proteins and nucleic acids.
Steric Effects: The bulky adamantyl group can influence the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Aziridine: The parent compound, aziridine, lacks the adamantyl group and has different reactivity and stability profiles.
1-Adamantylamine: This compound features the adamantyl group but lacks the aziridine ring, resulting in different chemical properties and applications.
Uniqueness:
Steric and Electronic Properties: The combination of the aziridine ring and the adamantyl group imparts unique steric and electronic properties, making Aziridine, 1-(1-adamantyl)-, hydrochloride a valuable compound in various fields of research and industry.
Properties
CAS No. |
102585-87-5 |
|---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
1-(1-adamantyl)aziridine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-13(1)12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8H2;1H |
InChI Key |
AHRGYZNLRLGEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















